

Spectroscopic Profile of 1,8-Dinitronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Dinitronaphthalene

Cat. No.: B126178

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,8-Dinitronaphthalene**, a key intermediate in the synthesis of dyes and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for **1,8-Dinitronaphthalene** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Solvent	Chemical Shift (δ) ppm	Multiplicity / Assignment
DMSO-d ₆	8.586	A
8.504	B	
7.940	C	
CDCl ₃	8.51	dd (4H)
7.98	t (2H)	

¹³C NMR Data

Specific experimental ¹³C NMR chemical shift data for **1,8-Dinitronaphthalene** are not readily available in publicly accessible databases. However, based on the structure, the spectrum would consist of five distinct signals in the aromatic region (typically 120-150 ppm). The carbons directly attached to the nitro groups (C1 and C8) would be expected to appear further downfield due to the electron-withdrawing nature of the nitro group. Carbons in an aromatic system generally fall within a predictable range.

Carbon Type	Expected Chemical Shift (δ) ppm
Aromatic C-NO ₂	145 - 155
Aromatic C-H	120 - 140
Aromatic Quaternary C	125 - 145

Infrared (IR) Spectroscopy

The IR spectrum of **1,8-Dinitronaphthalene** is characterized by strong absorptions corresponding to the nitro groups and the aromatic ring system. The data below was obtained from a KBr pellet sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1530	Strong	Asymmetric NO ₂ Stretch (v_as)
~1340	Strong	Symmetric NO ₂ Stretch (v_s)
1600 - 1400	Medium	Aromatic C=C Ring Stretch
900 - 675	Strong	C-H Bending (out-of-plane)
~850	Strong	C-N Stretch

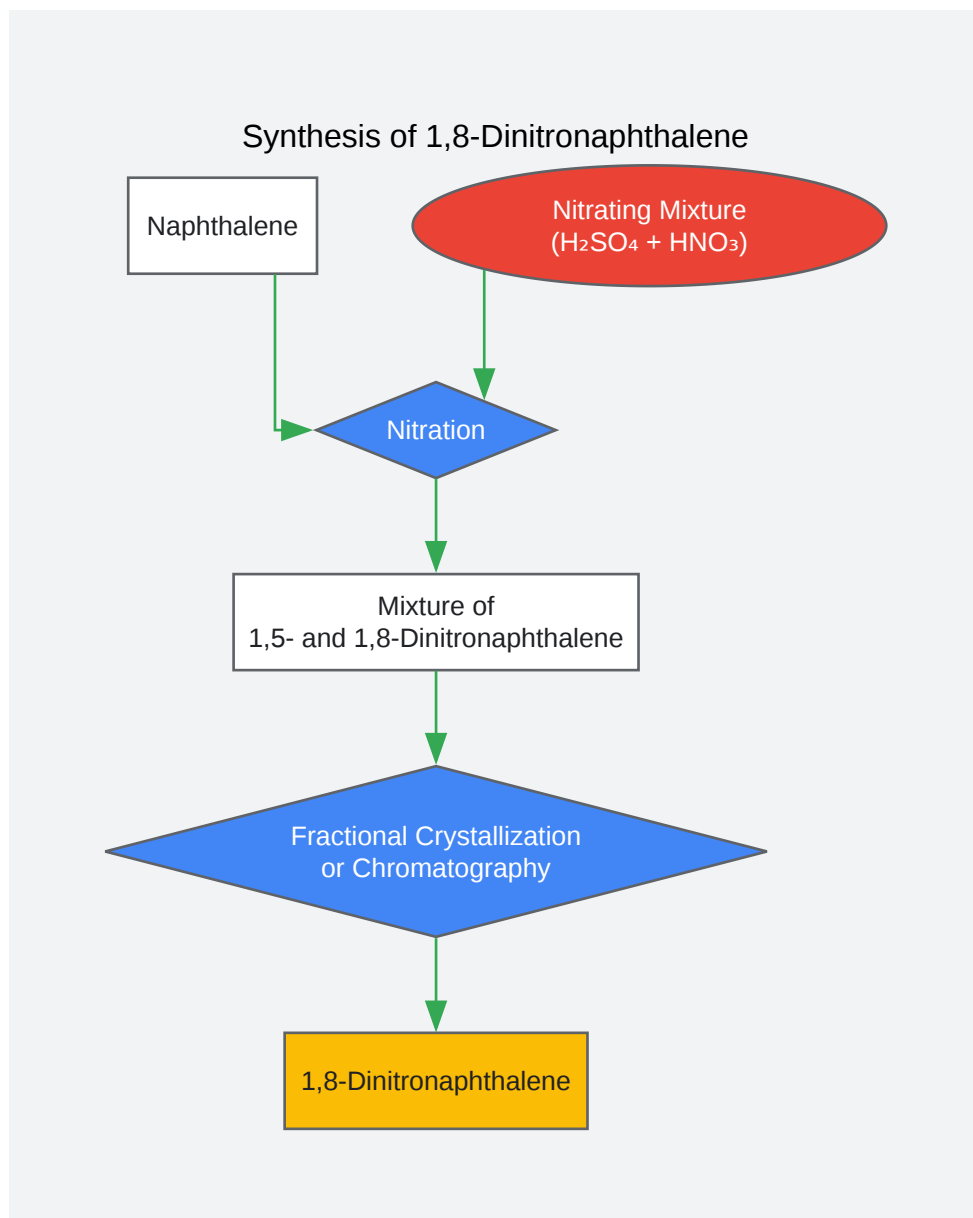
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1,8-Dinitronaphthalene**, recorded in a suitable organic solvent like ethanol or methanol, displays characteristic absorption maxima (λ_{max}).

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~235	Not specified	Not specified
~335	Not specified	Not specified

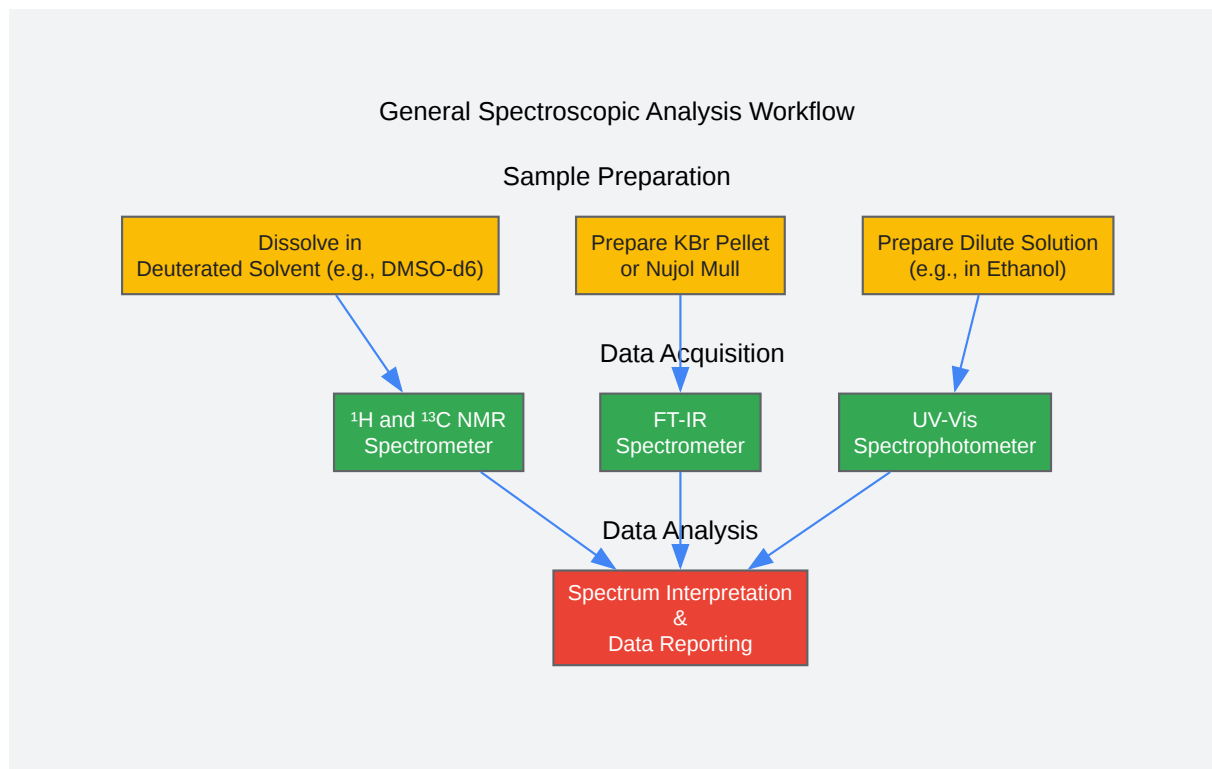
Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway to **1,8-Dinitronaphthalene** and a generalized workflow for its spectroscopic analysis.



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Caption: Synthesis of **1,8-Dinitronaphthalene** via nitration of naphthalene.



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Caption: A generalized workflow for the spectroscopic analysis of **1,8-Dinitronaphthalene**.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of high-purity **1,8-Dinitronaphthalene**. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

- Instrumentation: Data should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for ^1H nuclei.
- Data Acquisition for ^1H NMR:
 - Tune and shim the probe for the specific sample to achieve optimal resolution and lineshape.
 - Acquire the spectrum at a controlled temperature, typically 298 K.
 - A standard pulse program for proton NMR should be used.
 - Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
 - An appropriate number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
 - The relaxation delay should be set to at least 1-2 seconds.
- Data Acquisition for ^{13}C NMR:
 - Use a standard proton-decoupled pulse sequence.
 - A wider spectral width (e.g., 0-200 ppm) is required.
 - A significantly larger number of scans will be necessary due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of dry **1,8-Dinitronaphthalene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Ensure a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **1,8-Dinitronaphthalene** of a known concentration in a spectroscopic grade solvent (e.g., ethanol or methanol).
 - Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:

- Use a pair of matched quartz cuvettes (typically 1 cm path length).
- Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
- Record a baseline spectrum with the solvent in both beams.
- Acquire the absorption spectrum of the sample over a range of approximately 200-600 nm.
- Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λ_{max}).
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